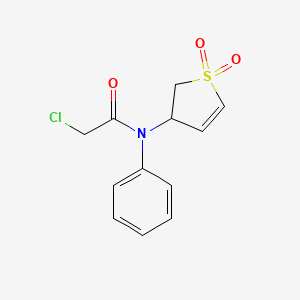

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide (2-CNP) is an organic compound belonging to the class of thiophenes. It is a derivative of acetamide, a common component of many organic compounds. 2-CNP is an important intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. It has also been used in a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones 2-Chloro-N-phenylacetamide serves as a key electrophilic building block in the synthesis of thiazolo[3,2-a]pyrimidinones. The process involves the formation of these compounds with acceptable yields and has been confirmed through various analytical and spectral studies, along with single-crystal X-ray data (Janardhan et al., 2014).

Molecular Conformations and Supramolecular Assembly The structural analysis of halogenated N,2-diarylacetamides, which include variations of the compound , reveals diverse molecular conformations and patterns of supramolecular assembly. These structures are primarily stabilized through a combination of N-H...O and C-H...π(arene) hydrogen bonds, showcasing the versatile structural configurations these compounds can adopt (Nayak et al., 2014).

Biological Activity and Pharmacological Potential

Anticonvulsant and Antidepressant Activity Some derivatives of N-phenylacetamide, closely related to the compound , exhibit significant anticonvulsant and antidepressant activities. These activities have been demonstrated in various models, indicating the potential pharmaceutical application of these compounds (Aktürk et al., 2002).

Antimicrobial Activity Derivatives of N-phenylacetamide have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. The structure-activity relationship of these compounds suggests the influence of substituents on their biological activity, offering insights for potential pharmaceutical applications (Desai et al., 2008).

Synthesis in Green Media The synthesis of N-phenylacetamide derivatives in environmentally friendly media such as PEG-400 highlights the move towards greener and more sustainable chemical synthesis methods. This approach not only provides good yields but also aligns with the principles of green chemistry by reducing pollution and simplifying operations (Sheng-qing, 2010).

Propiedades

IUPAC Name |

2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3S/c13-8-12(15)14(10-4-2-1-3-5-10)11-6-7-18(16,17)9-11/h1-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWCQLPDQMWGKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B2582182.png)

![3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2582183.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalene-2-carboxylic acid](/img/structure/B2582184.png)

![9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2582185.png)

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2582190.png)

![5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2582191.png)

![N''-(2-chlorobenzyl)-N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]oxamide](/img/structure/B2582192.png)

![methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)